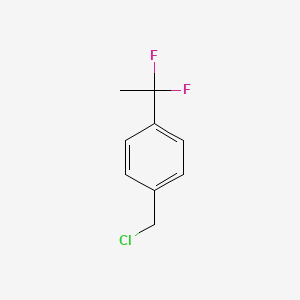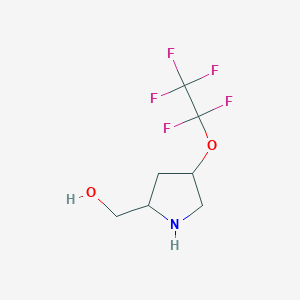
2-(Cyclopropylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethyl)aniline is an organic compound with the molecular formula C10H13N. It is a derivative of aniline, where the aniline ring is substituted with a cyclopropylmethyl group at the second position. This compound is of significant interest due to its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing 2-(Cyclopropylmethyl)aniline involves the reaction of bromomethyl cyclopropane with substituted aniline. This reaction typically requires a long reaction time and has a relatively low yield . Another method involves the use of a boron reagent and cyclopropyl formaldehyde in the presence of trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound often employs a “one-pot method” which involves hydrogenating a compound represented by Formula II and cyclopropyl formaldehyde as raw materials in the presence of an acid and catalyst. This method is advantageous due to its low cost, clean production, high yield, and simple operation .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation and nitration, often using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst for halogenation; nitric acid for nitration.
Major Products:
Oxidation: Cyclopropylmethylbenzoquinone.
Reduction: Cyclopropylmethylcyclohexylamine.
Substitution: 2-(Bromocyclopropylmethyl)aniline, 2-(Nitrocyclopropylmethyl)aniline.
Scientific Research Applications
2-(Cyclopropylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of insecticides, it acts as an intermediate that undergoes further chemical transformations to produce the active compound. The molecular targets and pathways involved depend on the specific application and the final product synthesized .
Comparison with Similar Compounds
- N-cyclopropylmethyl aniline
- Cyclopropylmethylbenzene
- Cyclopropylmethylamine
Comparison: 2-(Cyclopropylmethyl)aniline is unique due to the presence of both the cyclopropylmethyl group and the aniline ring, which imparts distinct chemical properties and reactivity. Compared to N-cyclopropylmethyl aniline, it has a different substitution pattern on the aniline ring, leading to variations in its chemical behavior and applications .
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)aniline |
InChI |
InChI=1S/C10H13N/c11-10-4-2-1-3-9(10)7-8-5-6-8/h1-4,8H,5-7,11H2 |
InChI Key |
JAMNIFGXCWPBTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11754197.png)


![6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B11754206.png)

![3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid](/img/structure/B11754223.png)



![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11754245.png)
![[3-(4-Aminophenoxy)phenyl]boronic acid](/img/structure/B11754250.png)
![[(1R,5S,6S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol](/img/structure/B11754260.png)

